Rosaramicin - 35834-26-5

Rosaramicin

Catalog Number: EVT-281993
CAS Number: 35834-26-5
Molecular Formula: C31H51NO9
Molecular Weight: 581.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rosaramicin is a macrolide antibiotic with activity against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum and Mycoplasma hominis. It has a role as a bacterial metabolite. It is a macrolide antibiotic, a monosaccharide derivative, an enone, an epoxide and an aldehyde.
Rosaramicin is a natural product found in Micromonospora rosaria and Micromonospora with data available.
Source and Classification

Rosaramicin is classified as a macrolide antibiotic due to its large lactone ring structure. It is derived from the fermentation of Micromonospora rosaria, which is a soil-dwelling actinobacterium. This organism is known for producing various bioactive compounds, including other antibiotics. The specific strain used for the production of rosaramicin is often cultivated under controlled conditions to optimize yield and purity.

Synthesis Analysis

Methods

The synthesis of rosaramicin involves fermentation processes where Micromonospora rosaria is cultured in nutrient-rich media. Various methods have been explored to enhance the yield of rosaramicin, including genetic engineering techniques to modify the biosynthetic pathways of the producing strain.

Technical Details

  1. Fermentation Conditions: The bacterium is typically grown in trypticase soy broth at temperatures around 27 °C. The fermentation process can last from several days to weeks, depending on the desired yield.
  2. Extraction: After fermentation, the culture broth undergoes extraction using organic solvents like ethyl acetate. This process separates the antibiotic from other metabolites.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify rosaramicin from the extract, ensuring high purity levels necessary for further analysis and application.
Molecular Structure Analysis

Structure

Rosaramicin features a complex molecular structure typical of macrolides, with a core 16-membered lactone ring and various functional groups that contribute to its biological activity.

Data

  • Molecular Formula: C₃₁H₅₃N₃O₇
  • Molecular Weight: Approximately 553.77 g/mol
  • Structural Characteristics: The molecule includes multiple stereocenters, which are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Rosaramicin can undergo various chemical reactions typical for macrolide antibiotics, including hydrolysis and modifications through enzymatic processes.

Technical Details

  1. Hydrolysis: In aqueous environments, rosaramicin may hydrolyze to form less active derivatives.
  2. Enzymatic Modifications: Cytochrome P450 enzymes play a role in modifying the structure of rosaramicin during its biosynthesis, impacting its pharmacological properties.
Mechanism of Action

Rosaramicin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and thereby halting bacterial growth.

Process and Data

  • Binding Affinity: Studies indicate that rosaramicin has a high affinity for ribosomal RNA components within the bacterial ribosome.
  • Efficacy Against Pathogens: It demonstrates potent activity against various strains of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rosaramicin typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Rosaramicin is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 160–165 °C.
Applications

Rosaramicin's primary application lies in its use as an antibiotic in clinical settings. Its effectiveness against resistant strains of bacteria makes it a valuable candidate for further development in antimicrobial therapies.

Scientific Uses

  1. Antibiotic Development: Research continues into enhancing its properties or developing derivatives with improved efficacy and reduced resistance.
  2. Biosynthesis Studies: Investigations into the biosynthetic pathways provide insights into microbial secondary metabolite production, potentially leading to novel antibiotics.
Historical Discovery and Taxonomic Classification of Rosaramicin-Producing Organisms

Initial Isolation from Micromonospora spp.: Strain Characterization and Taxonomic Assignment

Rosaramicin (initially termed rosamicin) was first isolated in 1972 from a previously unidentified actinomycete strain. Wagman and colleagues characterized the producing organism from soil samples and documented its production of a novel macrolide antibiotic with potent activity against Gram-positive and select Gram-negative bacteria [2] [5]. The isolate demonstrated morphological features typical of the genus Micromonospora, including the formation of single spores on substrate mycelium and the absence of aerial hyphae. Crucially, the strain produced a distinctive wine-red diffusible pigment, a characteristic that later influenced its taxonomic naming [6].

Initial taxonomic ambiguity was resolved in 1986 when Horan and Brodsky conducted a comprehensive taxonomic study. They revived the original producer strain (deposited as ATCC 27935) and established it as the type strain of a novel species, Micromonospora rosaria, with the specific epithet "rosaria" (Latin: "of roses") referencing the characteristic pigment [1] [6]. This formal description (Int. J. Syst. Bacteriol. 36:478-480, 1986) validly published the species name under the International Code of Nomenclature of Prokaryotes (ICNP), designating strain ATCC 27935 as the type strain. The species assignment was primarily based on morphological, physiological, and chemotaxonomic characteristics distinguishing it from other Micromonospora species known at the time [1] [6]. This strain is classified under Risk Group 1, indicating it poses minimal risk to laboratory workers and the community [6].

Evolutionary Significance of Micromonospora rosaria and Related Species in Macrolide Biosynthesis

Phylogenomic analyses have revolutionized our understanding of the evolutionary positioning of M. rosaria within the phylum Actinobacteria. Landmark whole-genome sequencing studies, particularly Nouioui et al. (2018), placed M. rosaria within the family Micromonosporaceae (order Micromonosporales) [4]. This study utilized draft genome sequences of numerous actinobacterial type strains to infer phylogenies based on genome-scale data, providing significantly higher resolution than traditional 16S rRNA gene sequencing [4].

The phylogenomic assignment score for M. rosaria is 0.02219 (N=27), confirming its distinct lineage while also revealing close evolutionary ties to other macrolide-producing Micromonospora species like M. chalcea and M. griseorubida [4] [6] [7]. This evolutionary proximity is functionally significant. Comparative genomics indicates conservation of core macrolide biosynthetic machinery, particularly polyketide synthase (PKS) gene clusters, across these species. However, species-specific variations in tailoring enzymes and regulatory elements account for the structural diversity of macrolides produced, such as rosaramicin in M. rosaria versus mycinamicins in M. griseorubida [4] [7]. The evolutionary radiation within this clade represents a natural reservoir for diverse secondary metabolite pathways, with M. rosaria specialized in the production of 16-membered macrolides decorated with deoxyamino sugars [4] [7].

Chronological Advancements in Strain Identification and Genetic Profiling

The identification and genetic characterization of M. rosaria strains have evolved significantly since the initial isolation:

  • Early Phenotypic Characterization (1970s-1980s): Initial identification relied heavily on morphological features (spore formation, pigment production), physiological tests (carbon source utilization, temperature tolerance), and chemotaxonomic markers (cell wall composition, menaquinone profiles) [1] [6].
  • Molecular Era (16S rRNA Gene Sequencing) (1990s-2000s): The acquisition of the 16S rRNA gene sequence (Accession: X92631) for M. rosaria IFO 13697 (synonym of ATCC 27935) provided a molecular anchor for species identification. This allowed for more accurate phylogenetic placement within the Micromonospora genus and facilitated the detection of novel related isolates [6]. However, limitations in resolving closely related species within the genus using this single gene became apparent [4].
  • Genomic Profiling Era (2010s-Present): Advanced genetic profiling techniques, particularly whole-genome sequencing, became the gold standard. Key milestones include:
  • Integration Site Mapping: Identification of the ΦC31 attB attachment site within the M. rosaria IFO 13697 chromosome, located within an open reading frame (ORF) encoding a pirin homolog protein. This enabled the development of targeted genetic manipulation systems using ΦC31-derived integration vectors like pSET152 [7].
  • Biosynthetic Gene Cluster (BGC) Characterization: Genetic dissection of the rosaramicin BGC in M. rosaria, revealing large modular polyketide synthase (PKS) genes responsible for constructing the macrolactone core and genes encoding glycosyltransferases and other tailoring enzymes for deoxysugar attachment and modification [3].
  • Comparative Genomics: Genome sequencing of multiple Micromonospora strains, including M. rosaria, has enabled detailed comparisons of BGCs, regulatory networks, and evolutionary relationships, providing deeper insights into the genetic basis of rosaramicin production and diversification potential [4] [7].

Table 1: Key Genomic Features of Rosaramicin-Producing Organisms

OrganismTaxonomic IDKey Genetic FeaturesSignificance
Micromonospora rosaria47874ΦC31 attB site (pirin homolog); Rosaramicin BGC (PKS, GT, tailoring enzymes)Original rosaramicin producer; Genetic engineering platform [1] [3] [6]
Micromonospora griseorubida-Mycinamicin BGC; D-mycinose biosynthesis genes (mycCI, mycCII, mycD, mycE, mycF, mydH, mydI)Source of genes for rosaramicin glycosylation engineering [7]
Streptomyces venezuelae-Endogenous reductasesUsed as biocatalyst for rosaramicin derivatization [10]

Chemical Structure and Properties of Rosaramicin

Properties

CAS Number

35834-26-5

Product Name

Rosaramicin

IUPAC Name

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde

Molecular Formula

C31H51NO9

Molecular Weight

581.7 g/mol

InChI

InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1

InChI Key

IUPCWCLVECYZRV-JZMZINANSA-N

SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C

Solubility

Soluble in DMSO

Synonyms

4'-deoxycirramycin A1
antibiotic M 4365A2
juvenimicin A3
rosamicin
rosamycin
rosaramicin
rosaramicin phosphate
rosaramicin tartrate
Sch 14947
Sch-14947

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C

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